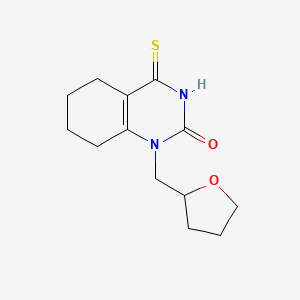
1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a tetrahydrofuran ring, which is a common motif in many organic compounds . Tetrahydrofuran is a colorless liquid that is used as a specialty solvent and synthetic intermediate .
Molecular Structure Analysis
The compound likely contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . The exact structure would depend on the specific arrangement and bonding of the atoms in the compound.Chemical Reactions Analysis
The reactivity of the compound would depend on its exact structure. Tetrahydrofuran is known to be quite reactive due to the presence of the oxygen atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Tetrahydrofuran is a colorless liquid with a boiling point of 178 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Palladium-Catalyzed Synthesis : This compound and similar derivatives are synthesized using palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. This method is efficient for producing a variety of heterocyclic compounds including tetrahydrofuran and oxazoline derivatives (Bacchi et al., 2005).
Eco-Friendly Synthesis Methods : An eco-friendly protocol for synthesizing dihydroquinazolin-4(1H)-one derivatives, which may include the compound , uses 2-methyl tetrahydrofuran as an alternative solvent. This method emphasizes environmental sustainability in chemical synthesis (Almarhoon et al., 2019).
Applications in Drug Discovery and Pharmacology
Antibacterial Properties : Certain derivatives of thioxoquinazolinone, a core structure in the compound, have shown promising antibacterial properties. This suggests potential applications in developing new antibacterial agents (Osarumwense, 2022).
Anticancer Research : Tetrahydroquinoline derivatives, closely related to the compound , have been studied for their anticancer properties, indicating potential applications in oncology research (Redda et al., 2010).
Advanced Material and Polymer Research
- Macromolecular Structures : The compound's core structure, tetrahydrofuran, is used in creating sophisticated macromolecular structures through cationic ring-opening polymerizations. This has implications for material science and engineering (Goethals et al., 1995).
Chemical Reaction Mechanisms and Catalysis
- Ring-Opening Reactions : Studies involving ring-opening reactions of tetrahydrofuran derivatives provide insights into reaction mechanisms and catalysis, which are essential for chemical synthesis and industrial applications (Gottfried et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
1-(oxolan-2-ylmethyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c16-13-14-12(18)10-5-1-2-6-11(10)15(13)8-9-4-3-7-17-9/h9H,1-8H2,(H,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXXAEXJMUMGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)NC(=O)N2CC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

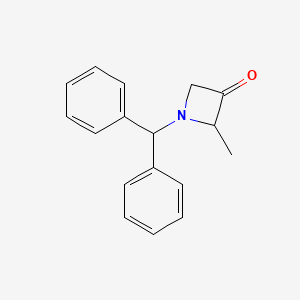
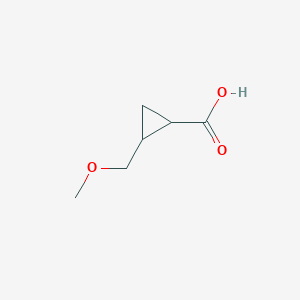
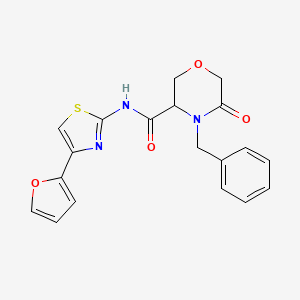

![2-Chloro-N-[2-(1-cyclopentylpyrazol-3-yl)ethyl]acetamide](/img/structure/B2656406.png)


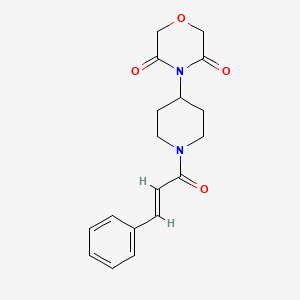
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2656417.png)
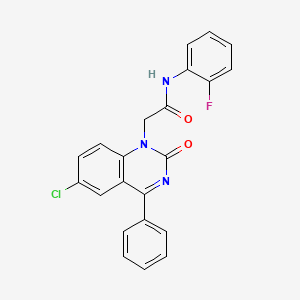
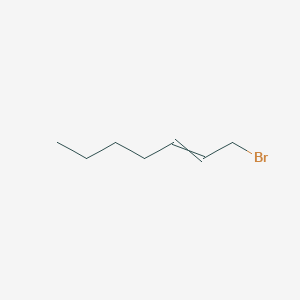
![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2656423.png)